Diethylaminomethylstyrene
Description
Diethylaminomethylstyrene is a styrene derivative functionalized with a diethylaminomethyl (-CH₂N(C₂H₅)₂) group. Such compounds are typically used in polymer chemistry, ion-exchange resins, or as intermediates in organic synthesis. The diethylamino group introduces steric bulk and enhanced lipophilicity compared to methyl-substituted analogs, which may influence solubility, reactivity, and industrial applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N,N-diethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-3-14(4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
PPMXDDJEXJDFMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize Diethylaminomethylstyrene, we compare it with structurally related compounds, focusing on molecular properties, reactivity, and applications.
Structural and Functional Analogues
Table 1: Key Properties of this compound and Similar Compounds
Reactivity and Stability
- However, the amino group remains reactive toward electrophiles (e.g., acids, oxidizing agents), similar to dimethylaminoethanol .
- Dimethylaminomethylated Copolymer: Documented incompatibility with strong acids and oxidizers due to the tertiary amine group, which can protonate or decompose under harsh conditions .
- Distearylmethylamine: Long alkyl chains confer hydrophobicity and reduce reactivity, making it stable in non-polar environments but less reactive toward common electrophiles .
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